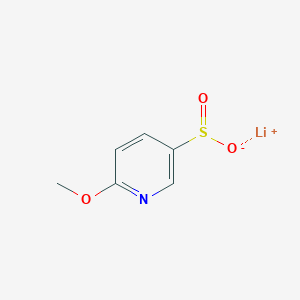

Lithium(1+) ion 6-methoxypyridine-3-sulfinate

Description

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is an organosulfur compound featuring a pyridine ring substituted with a methoxy group at position 6 and a sulfinate group at position 3, coordinated with a lithium cation. The sulfinate group (-SO₂⁻) provides nucleophilic reactivity, while the methoxy substituent influences electronic and steric properties, modulating solubility and stability .

Properties

IUPAC Name |

lithium;6-methoxypyridine-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEHYHQWAIVEHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=C(C=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-methoxypyridine-3-sulfinate typically involves the reaction of 6-methoxypyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Lithium(1+) ion 6-methoxypyridine-3-sulfinate may involve large-scale batch or continuous processes. The raw materials, 6-methoxypyridine-3-sulfinic acid and lithium hydroxide or lithium carbonate, are mixed in a reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration, crystallization, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-methoxypyridine-3-sulfonic acid.

Reduction: It can be reduced to form 6-methoxypyridine-3-sulfinic acid.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products Formed

Oxidation: 6-methoxypyridine-3-sulfonic acid.

Reduction: 6-methoxypyridine-3-sulfinic acid.

Substitution: Products depend on the nucleophile used, such as 6-chloropyridine-3-sulfinate or 6-aminopyridine-3-sulfinate.

Scientific Research Applications

Lithium(1+) ion 6-methoxypyridine-3-sulfinate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-methoxypyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the 6-methoxypyridine-3-sulfinate moiety can participate in redox reactions and other chemical processes. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a family of lithium-coordinated pyridine sulfinates, differing in substituent type, position, and electronic effects. Below is a detailed comparison with key analogues:

Substituent Variations and Molecular Properties

Biological Activity

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

- Molecular Formula : CHNOS

- SMILES Notation : COC1=NC=C(C=C1)S(=O)O

- InChI Key : HMNWLCNBNKFXKX-UHFFFAOYSA-N

The biological activity of lithium(1+) ion 6-methoxypyridine-3-sulfinate is primarily attributed to its lithium ion and the methoxypyridine-sulfinate moiety. The lithium ion is known to modulate various biochemical pathways, including:

- Enzyme Modulation : Lithium ions can influence enzyme activity by stabilizing certain conformations or altering substrate binding.

- Redox Reactions : The sulfinic acid group participates in redox reactions, potentially acting as a nucleophile in various biochemical processes.

These interactions suggest a multifaceted role in cellular signaling and metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that lithium(1+) ion 6-methoxypyridine-3-sulfinate exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain strains of bacteria, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of lithium compounds. Lithium ions are known for their mood-stabilizing effects and have been studied for their role in preventing neuronal apoptosis. The presence of the methoxy group may enhance these effects by improving the compound's lipophilicity, allowing better penetration into neural tissues.

Study 1: Antimicrobial Efficacy

In a comparative study, lithium(1+) ion 6-methoxypyridine-3-sulfinate was tested against standard antibiotic-resistant strains. The results showed a significant reduction in bacterial viability, indicating its potential as an alternative antimicrobial agent.

| Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of lithium(1+) ion 6-methoxypyridine-3-sulfinate resulted in decreased markers of oxidative stress and improved cognitive function compared to control groups. This study suggests that the compound may have therapeutic implications for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of lithium(1+) ion 6-methoxypyridine-3-sulfinate, it is useful to compare it with similar compounds:

| Compound Name | Unique Features |

|---|---|

| Lithium(1+) ion 6-methoxypyridine-2-sulfinate | Different position of methoxy group affects reactivity |

| Lithium(1+) ion 6-methoxypyridine-4-sulfinate | Variations in biological activity due to structural differences |

| Sodium(1+) ion 6-methoxypyridine-3-sulfinate | Sodium salt may exhibit different solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.